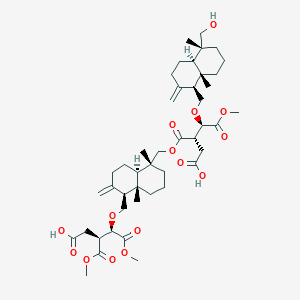
Cryptoporic acid E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cryptoporic acid E is a natural product found in Cryptoporus volvatus and Haploporus odorus with data available.
Aplicaciones Científicas De Investigación
Antitumor Activity
Mechanism of Action:
CPA-E has demonstrated significant antitumor effects, particularly against colon cancer. In studies involving female F344 rats and ICR mice, CPA-E was shown to inhibit tumor development when administered alongside carcinogenic agents. The incidence of tumors was notably lower in CPA-E-fed animals compared to controls, indicating its potential as a chemopreventive agent.
Case Study:
- Study Design: Rats were given intrarectal instillations of N-methyl-N-nitrosourea and fed a diet containing 0.2% CPA-E.
- Results: The tumor incidence in CPA-E-fed rats was 31% compared to 75% in controls (P < 0.05). Similarly, in mice, the tumor incidence was reduced from 63% to 31% with CPA-E treatment .
Antiviral Properties
Broad-Spectrum Activity:
CPA-E has been studied for its antiviral properties against various viruses, including influenza and porcine reproductive and respiratory syndrome virus (PRRSV). Its ability to inhibit viral replication makes it a candidate for therapeutic applications.
Case Studies:
- Influenza Virus: In vitro studies showed that CPA-E effectively inhibited the replication of the influenza virus. The compound reduced viral RNA levels significantly, suggesting that it interferes with viral replication mechanisms .
- PRRSV: Research indicated that CPA-E could inhibit PRRSV infection by preventing viral entry and replication, leading to improved survival rates in infected pigs .
Antioxidant Activity
Role in Disease Prevention:
Antioxidants play a crucial role in mitigating oxidative stress-related diseases. CPA-E has been evaluated for its antioxidant properties, contributing to the prevention of diseases mediated by free radicals.
Research Findings:
A study highlighted the antioxidant activity of sesquiterpenes from Cryptoporus volvatus, with CPA-E being one of the key compounds exhibiting significant activity. This suggests its potential use in formulations aimed at reducing oxidative damage .
Other Notable Applications
- Immunomodulatory Effects: Preliminary studies suggest that CPA-E may have immunomodulatory effects, enhancing immune responses against pathogens.
- Potential Agricultural Uses: Given its antifungal properties, there is potential for CPA-E as a natural pesticide or growth enhancer in agriculture.
Data Summary Table
| Application | Study Type | Key Findings |
|---|---|---|
| Antitumor | Animal Study | Reduced tumor incidence in rats (31% vs 75%) |
| Antiviral | In Vitro/In Vivo | Inhibited influenza virus replication significantly |
| Antioxidant | Laboratory Analysis | Demonstrated significant antioxidant activity |
| Immunomodulatory | Preliminary Studies | Potential enhancement of immune responses |
Propiedades
Número CAS |
120001-10-7 |
|---|---|
Fórmula molecular |
C45H68O15 |
Peso molecular |
849 g/mol |
Nombre IUPAC |
(3S,4R)-4-[[(1S,4aR,5R,8aS)-5-[[(2S,3R)-3-[[(1S,4aR,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]-2-(carboxymethyl)-4-methoxy-4-oxobutanoyl]oxymethyl]-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]-5-methoxy-3-methoxycarbonyl-5-oxopentanoic acid |
InChI |
InChI=1S/C45H68O15/c1-26-12-14-32-42(3,24-46)16-10-18-44(32,5)30(26)22-59-37(41(54)57-9)29(21-35(49)50)39(52)60-25-43(4)17-11-19-45(6)31(27(2)13-15-33(43)45)23-58-36(40(53)56-8)28(20-34(47)48)38(51)55-7/h28-33,36-37,46H,1-2,10-25H2,3-9H3,(H,47,48)(H,49,50)/t28-,29-,30-,31-,32-,33-,36+,37+,42-,43-,44+,45+/m0/s1 |
Clave InChI |
PCFMECNNYYMDRS-VTRNTCPLSA-N |
SMILES |
CC1(CCCC2(C1CCC(=C)C2COC(C(CC(=O)O)C(=O)OCC3(CCCC4(C3CCC(=C)C4COC(C(CC(=O)O)C(=O)OC)C(=O)OC)C)C)C(=O)OC)C)CO |
SMILES isomérico |
C[C@]1(CCC[C@]2([C@H]1CCC(=C)[C@@H]2CO[C@H]([C@H](CC(=O)O)C(=O)OC[C@@]3(CCC[C@]4([C@H]3CCC(=C)[C@@H]4CO[C@H]([C@H](CC(=O)O)C(=O)OC)C(=O)OC)C)C)C(=O)OC)C)CO |
SMILES canónico |
CC1(CCCC2(C1CCC(=C)C2COC(C(CC(=O)O)C(=O)OCC3(CCCC4(C3CCC(=C)C4COC(C(CC(=O)O)C(=O)OC)C(=O)OC)C)C)C(=O)OC)C)CO |
Sinónimos |
cryptoporic acid E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















